7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene typically involves the cyclization of precursor molecules under specific conditions. One common method involves the use of acid-catalyzed cyclization of suitable precursors, such as geranylacetone . The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants, followed by purification processes like distillation and chromatography . The large-scale synthesis may also employ biotechnological methods using engineered microorganisms to produce the compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or nucleophiles to form halogenated or alkylated derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol .
Major Products
Oxidation: Ketones, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- β-Selinene
- Eudesma-4(14),11-diene
- Selina-4(14),11-diene
Comparison
7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene is unique due to its specific isopropenyl and methylene groups, which confer distinct chemical reactivity and biological activity compared to similar compounds like β-Selinene and Eudesma-4(14),11-diene . These structural differences result in variations in their physical properties , reactivity , and applications .
Properties
IUPAC Name |
8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSPTNQHMDJAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(CCCC(=C)C2C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864730 | |
Record name | 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19069-44-4, 17066-67-0 | |
Record name | Decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19069-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Selinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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